5-(3-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine
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Overview
Description
5-(3-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromo and methoxy group attached to a phenyl ring, which is further connected to a pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine typically involves the reaction of 3-bromo-4-methoxyaniline with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using recrystallization techniques.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a multi-step process involving the bromination of 4-methoxyaniline followed by cyclization with hydrazine derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
5-(3-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(3-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4-methoxyphenylhydrazine
- 5-(3-bromo-4-methoxyphenyl)-1H-pyrazole
- 3-bromo-4-methoxyphenylamine
Uniqueness
5-(3-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine stands out due to its unique combination of a bromo and methoxy group on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H10BrN3O |
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Molecular Weight |
268.11 g/mol |
IUPAC Name |
5-(3-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H10BrN3O/c1-15-9-3-2-6(4-7(9)11)8-5-10(12)14-13-8/h2-5H,1H3,(H3,12,13,14) |
InChI Key |
SPZTTXDOKMMNPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NN2)N)Br |
Origin of Product |
United States |
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